An In-depth Technical Guide to the Chemical Properties of 3-[4-(Trifluoromethyl)phenyl]morpholine
An In-depth Technical Guide to the Chemical Properties of 3-[4-(Trifluoromethyl)phenyl]morpholine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of the synthetically valuable morpholine derivative, 3-[4-(trifluoromethyl)phenyl]morpholine. As a Senior Application Scientist, this document synthesizes technical data with practical insights to support research and development efforts in medicinal chemistry, agrochemistry, and material science.
Introduction: The Significance of the 3-[4-(Trifluoromethyl)phenyl]morpholine Scaffold
The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility, which can enhance the pharmacokinetic profile of drug candidates.[1][2] The introduction of a 4-(trifluoromethyl)phenyl group at the 3-position of the morpholine ring creates a chiral center and introduces a lipophilic, electron-withdrawing trifluoromethyl (-CF3) group. This substituent can significantly influence the molecule's binding affinity to biological targets, membrane permeability, and metabolic stability, making 3-[4-(trifluoromethyl)phenyl]morpholine a highly attractive building block for the synthesis of novel bioactive compounds.[3]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂F₃NO | PubChem CID: 1024174160 |
| Molecular Weight | 231.21 g/mol | PubChem CID: 1024174160 |
| Appearance | White to off-white solid (predicted for the (3S)-enantiomer) | ChemicalBook |
| Boiling Point | 286.1 ± 35.0 °C (Predicted) | ChemicalBook |
| Density | 1.209 ± 0.06 g/cm³ (Predicted) | ChemicalBook |
| pKa | 7.80 ± 0.40 (Predicted) | ChemicalBook |
| XLogP3-AA | 2.6 (Computed for the 4-(3-(trifluoromethyl)phenyl)morpholine isomer) | PubChem CID: 15420299 |
Synthesis of 3-[4-(Trifluoromethyl)phenyl]morpholine
A robust and versatile method for the synthesis of 3-aryl-morpholines involves a "two-pot" sequence commencing with a Petasis borono-Mannich reaction, followed by a deoxygenation step.[4] This approach offers excellent functional group tolerance and is amenable to scale-up.
Synthetic Strategy Overview
The synthesis begins with the three-component Petasis reaction of an amino alcohol (ethanolamine), an α-dicarbonyl compound (glyoxal), and an arylboronic acid (4-(trifluoromethyl)phenylboronic acid) to form a 2-hydroxy-3-arylmorpholine intermediate. This intermediate is then deoxygenated to yield the final 3-aryl-morpholine product.
Caption: General synthetic pathway for 3-[4-(Trifluoromethyl)phenyl]morpholine.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Hydroxy-3-[4-(trifluoromethyl)phenyl]morpholine via Petasis Borono-Mannich Reaction
This procedure is adapted from the general method for the synthesis of 2-hydroxy-3-arylmorpholines.[4]
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Reaction Setup: In a round-bottom flask, dissolve 4-(trifluoromethyl)phenylboronic acid (1.0 eq.) in a suitable solvent such as ethanol.
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Addition of Reagents: To the stirred solution, add ethanolamine (1.0 eq.) followed by an aqueous solution of glyoxal (40 wt. %, 1.0 eq.).
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Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent. The resulting residue can be purified by column chromatography on silica gel to afford the 2-hydroxy-3-[4-(trifluoromethyl)phenyl]morpholine intermediate.
Step 2: Deoxygenation to 3-[4-(Trifluoromethyl)phenyl]morpholine
This two-step deoxygenation protocol is based on the procedure described by Nale and colleagues.[4]
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Formation of the Dihydro-1,4-oxazine Intermediate:
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Dissolve the 2-hydroxy-3-[4-(trifluoromethyl)phenyl]morpholine intermediate (1.0 eq.) in a suitable aprotic solvent, such as dichloromethane (DCM).
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Cool the solution to 0 °C in an ice bath.
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Add triethylamine (2.5 eq.) followed by the dropwise addition of methanesulfonic anhydride (1.2 eq.).
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the disappearance of the starting material.
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Upon completion, quench the reaction with water and extract the product with DCM. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 3,4-dihydro-2H-1,4-oxazine intermediate, which is often used in the next step without further purification.
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Reduction to the Morpholine:
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Dissolve the crude 3,4-dihydro-2H-1,4-oxazine intermediate in a suitable solvent, such as 1,2-dichloroethane (DCE).
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Add acetic acid (2.0 eq.) followed by the portion-wise addition of a triacetoxyborohydride salt, such as sodium triacetoxyborohydride (1.5 eq.), at room temperature.
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Stir the reaction mixture for 4-12 hours, monitoring by TLC.
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Once the reaction is complete, quench carefully with a saturated aqueous solution of sodium bicarbonate.
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Extract the product with DCM, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel to yield pure 3-[4-(trifluoromethyl)phenyl]morpholine.
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Spectroscopic Characterization
While specific experimental spectra for 3-[4-(trifluoromethyl)phenyl]morpholine are not widely published, the expected spectroscopic features can be predicted based on its structure and data from related compounds.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the morpholine ring protons, typically in the range of 3.0-4.5 ppm. The protons on the phenyl ring will appear in the aromatic region (7.0-8.0 ppm), with splitting patterns indicative of a 1,4-disubstituted benzene ring. The proton at the C3 position, being adjacent to the phenyl group and the nitrogen atom, will likely appear as a multiplet.
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¹³C NMR: The carbon NMR spectrum will show signals for the morpholine ring carbons, typically between 45 and 75 ppm. The carbon atoms of the trifluoromethylphenyl group will appear in the aromatic region (120-150 ppm), with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling. The CF₃ carbon itself will also be a quartet.
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IR Spectroscopy: The infrared spectrum will exhibit characteristic C-H stretching vibrations for the aromatic and aliphatic portions of the molecule. Aromatic C=C stretching bands will be observed in the 1600-1450 cm⁻¹ region. Strong C-F stretching bands are expected in the region of 1350-1100 cm⁻¹. The C-O-C stretching of the morpholine ether linkage will also be present, typically around 1100 cm⁻¹.
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Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (231.09 g/mol for the exact mass). Fragmentation patterns would likely involve the loss of fragments from the morpholine ring and the trifluoromethylphenyl group.
Reactivity and Chemical Behavior
The chemical reactivity of 3-[4-(trifluoromethyl)phenyl]morpholine is dictated by the functional groups present: the secondary amine of the morpholine ring and the trifluoromethyl-substituted phenyl group.
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N-Functionalization: The secondary amine of the morpholine ring is nucleophilic and can undergo a variety of reactions, including alkylation, acylation, and arylation, to introduce substituents at the N-4 position. This allows for the straightforward diversification of the scaffold.
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Electrophilic Aromatic Substitution: The phenyl ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the trifluoromethyl group. Reactions such as nitration or halogenation would require harsh conditions and would likely direct substitution to the meta-position relative to the trifluoromethyl group.
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Basicity: The nitrogen atom of the morpholine ring is basic and will readily form salts with acids. The pKa is predicted to be around 7.80.
Potential Applications
The unique combination of the morpholine scaffold and the trifluoromethylphenyl group makes 3-[4-(trifluoromethyl)phenyl]morpholine a valuable building block in several areas of chemical research and development.
Pharmaceutical Development
Morpholine derivatives are prevalent in a wide range of clinically used drugs. The introduction of the trifluoromethylphenyl group can enhance a molecule's lipophilicity, improving its ability to cross cell membranes and the blood-brain barrier. This makes this scaffold particularly interesting for the development of new therapeutics targeting the central nervous system.[3] Furthermore, the trifluoromethyl group can block metabolic pathways, leading to improved pharmacokinetic profiles.
Agrochemical Formulations
The trifluoromethyl moiety is a common feature in many modern pesticides and herbicides. Its inclusion can enhance the biological activity and environmental stability of agrochemicals. 3-[4-(trifluoromethyl)phenyl]morpholine can serve as a key intermediate in the synthesis of novel crop protection agents.
Material Science
The thermal and chemical stability imparted by the trifluoromethyl group makes this compound a candidate for the development of advanced materials, such as specialty polymers and coatings with enhanced durability and resistance to degradation.
Conclusion
3-[4-(Trifluoromethyl)phenyl]morpholine is a synthetically versatile and valuable building block with significant potential in drug discovery, agrochemical research, and material science. Its synthesis, while not yet widely documented in a specific, detailed protocol, can be reliably achieved through established methods such as the Petasis borono-Mannich reaction followed by deoxygenation. The presence of the trifluoromethylphenyl group imparts unique physicochemical and biological properties that make this scaffold a compelling starting point for the development of novel and improved chemical entities. Further research into the specific biological activities and material properties of derivatives of 3-[4-(trifluoromethyl)phenyl]morpholine is warranted and holds considerable promise.
References
- Nale, D. B., et al. (2014). Reduction of 2-hydroxy-3-arylmorpholines to 3-aryl morpholines. Tetrahedron Letters, 55(30), 4126-4129.
- Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858.
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PubChem. (n.d.). 3-[4-(Trifluoromethyl)phenyl]morpholine. National Center for Biotechnology Information. Retrieved from [Link]
- U.S. Patent No. 5,968,934. (1999). Morpholine derivatives and their use as therapeutic agents.
- Tzara, E., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.
- Petasis, N. A., & Akritopoulou, I. (1993). The boronic acid mannich reaction: A new method for the synthesis of α-amino acids and β-amino alcohols. Tetrahedron Letters, 34(4), 583-586.
- Al-Ghorbani, M., et al. (2023). Biological activities of morpholine derivatives and molecular targets involved. Journal of Molecular Structure, 1275, 134657.
